molecular formula C8H11Cl B048547 3-Chlorobicyclo[3.2.1]oct-2-ene CAS No. 35242-17-2

3-Chlorobicyclo[3.2.1]oct-2-ene

Cat. No. B048547
CAS RN: 35242-17-2
M. Wt: 142.62 g/mol
InChI Key: XLVAWKKCOIWHBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bicyclic compounds often involves complex reactions, including trimerization and cyclization processes, as seen in the synthesis of benzene tris-annelated with bicyclo[2.2.2]oct-2-ene (Komatsu et al., 1988). Another example is the generation of tricyclo[3.2.1.02,4]oct-2(3)-ene through elimination reactions (Lee et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds, like octafluorobicyclo[2.2.0]hex-1(4)-ene, has been extensively studied, revealing insights into bond lengths and angles, contributing to our understanding of 3-Chlorobicyclo[3.2.1]oct-2-ene's structure (Richardson et al., 2003).

Chemical Reactions and Properties

Reactions involving 3-Chlorobicyclo[3.2.1]oct-2-ene derivatives showcase a range of chemical behaviors, such as the kinetics of dehydrohalogenation and the formation of ene-epoxides, which highlight the reactivity and stability of such compounds under various conditions (Elkhatib et al., 1998; Tan et al., 1981)(https://consensus.app/papers/site-stereoselectivity-reaction-tan/67603d5ef19752e6b8bf243f00357425/?utm_source=chatgpt).

Physical Properties Analysis

Physical properties such as crystallization behavior and hydrogen bonding patterns are crucial for understanding the material characteristics of 3-Chlorobicyclo[3.2.1]oct-2-ene derivatives. For instance, the crystallization of 3-exo-chloro-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diol chloroform solvate reveals specific structural details (Tafeenko et al., 2009).

Chemical Properties Analysis

Chemical properties, including reactivity towards different reagents and conditions, are essential for practical applications. The chemistry of related compounds, such as reactions with 3-chloroperbenzoic acid, provides valuable insights into the behavior of 3-Chlorobicyclo[3.2.1]oct-2-ene (Tan et al., 1981).

Scientific Research Applications

  • Jefford et al. (1971) found that the reduction of exo-2-methyl-3,4-dichlorobicyclo[3.2.1]oct-2-ene and its analogue with lithium aluminium hydride primarily involves an allylic rearrangement, indicating a potential role in synthetic organic chemistry (Jefford, Sweeney, Hill, & Delay, 1971).

  • Research by Battiste et al. (1984) on endo-tricyclo[3.2.1.02,4]oct-6-ene showed orbital control of stereochemistry in acid-catalyzed addition reactions with methanol. This suggests applications in stereochemical control in organic synthesis (Battiste, Coxon, Simpson, Steel, & Jones, 1984).

  • Tafeenko et al. (2009) explored the crystal structure of 3-exo-chloro-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diol chloroform 0.33-solvate, revealing a complex, helical structure. This study contributes to our understanding of molecular structures in crystallography (Tafeenko, Aslanov, Proskurnina, Sosonyuk, & Khlevin, 2009).

  • Gregory et al. (1985) synthesized 2-azabicyclo[3.2.1]oct-3-enes from 4-chloroalkyl-1,4-dihydropyridines, noting their low antimicrobial and hypotensive activity, indicating potential biomedical applications (Gregory, Bullock, & Chen, 1985).

  • Lautens and Bouchain (2003) presented the synthesis of 2,4-endo,endo-Dimethyl-8-Oxabicyclo[3.2.1]Oct-6-En-3-One, a novel heterocyclic compound with potential applications in organic synthesis (Lautens & Bouchain, 2003).

Safety And Hazards

The compound is classified as an Eye Irritant (2), Flammable Liquid (3), Skin Irritant (2), and STOT SE 3 . The hazard statements associated with it are H226, H315, H319, and H335 . Precautionary measures include P210, P302 + P352, and P305 + P351 + P338 .

properties

IUPAC Name

3-chlorobicyclo[3.2.1]oct-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl/c9-8-4-6-1-2-7(3-6)5-8/h4,6-7H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVAWKKCOIWHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorobicyclo[3.2.1]oct-2-ene

CAS RN

35242-17-2
Record name Bicyclo(3.2.1)oct-2-ene, 3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035242172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chlorobicyclo[3.2.1]oct-2-ene, mixture of endo and exo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chlorobicyclo[3.2.1]oct-2-ene
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3-Chlorobicyclo[3.2.1]oct-2-ene
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3-Chlorobicyclo[3.2.1]oct-2-ene
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
16
Citations
GS Patil, G Nagendrappa - 2002 - nopr.niscpr.res.in
3-Trimethylsilylbicyclo[3.2.1]oct-2-ene 5 is shown to be useful in the synthesis of functionalized bicyclo[3.2.1]octanes. It undergoes acylation to give 3-bicyclo[3.2.1]oct-2-enyl ketones 6-…
Number of citations: 4 nopr.niscpr.res.in
PC Meltzer, P Blundell, H Huang, S Liu, YF Yong… - Bioorganic & medicinal …, 2000 - Elsevier
The search for medications for cocaine abuse has focused upon the design of potential cocaine antagonists or cocaine substitutes which interact at the dopamine transporter of …
Number of citations: 29 www.sciencedirect.com
CW Jefford, A Sweeney, F Delay - Helvetica Chimica Acta, 1972 - Wiley Online Library
Reduction of 2‐phenyl‐ and 2‐methyl‐exo‐3,4‐dichlorobicyclo[3.2.1]oct‐2‐enes with lithium aluminium hydride (LAH) or tributyltin hydride (TBTH) gave endo‐2‐phenyl‐3‐chlorobicyclo…
Number of citations: 29 onlinelibrary.wiley.com
AT Bottini, BR Anderson, V Dev, KA Frost Jr - Tetrahedron, 1976 - Elsevier
Reactions of 1 - bromo - 7 - (2 - hydroxyethoxy)cycloheptene 2 and its chloro analogue 3 with potassium t-butoxide in dimethyl sulphoxide or tetrahydrofuran gave cycloheptatriene and …
Number of citations: 6 www.sciencedirect.com
CW Jefford, J Gunsher, DT Hill, P Brun… - Organic …, 2003 - Wiley Online Library
Bicyclo[3.2.1]octan‐3‐one solvent: 400 ml. of petroleum ether intermediate: exo‐3,4‐dichlorobicyclo[3.2.1]oct‐2‐ene intermediate: 3‐chlorobicyclo[3.2.1]oct‐2‐ene product: bicyclo[3.2.1…
Number of citations: 0 onlinelibrary.wiley.com
PC Meltzer, P Blundell, YF Yong, Z Chen… - Journal of medicinal …, 2000 - ACS Publications
Cocaine is a potent central nervous system stimulant with severe addiction liability. Its reinforcing and stimulant properties derive from inhibition of monoamine transport systems, in …
Number of citations: 73 pubs.acs.org
SNY FANSO-FREE - 1975 - search.proquest.com
Xerox University Microfilms Page 1 INFORMATION TO USERS This material was produced from a microfilm copy of the original document. While the most advanced technological …
Number of citations: 2 search.proquest.com
L Dsikowitzky, O Botalova… - … Science: Processes & …, 2014 - pubs.rsc.org
Due to the very limited number of studies dealing with the chemical composition of industrial wastewaters, many industrial organic contaminants still escape our view and consequently …
Number of citations: 6 pubs.rsc.org
PC Meltzer, P Blundell, Z Chen, YF Yong… - Bioorganic & medicinal …, 1999 - Elsevier
Herein we report the synthesis of a series of bicyclo[3.2.1]octanes and their binding characteristics at the dopamine and serotonin transporters. The data confirm that a heteroatom at …
Number of citations: 40 www.sciencedirect.com
S Singh - Chemical reviews, 2000 - ACS Publications
Cocaine (Figure 1) abuse is growing at an alarming rate in the United States. Currently, we are experiencing its third epidemic. The two prior epidemics occurred in the 1890’s and in the …
Number of citations: 332 pubs.acs.org

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